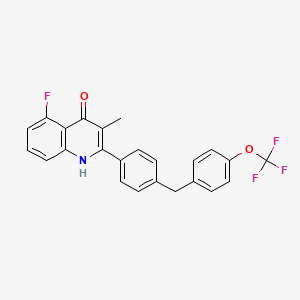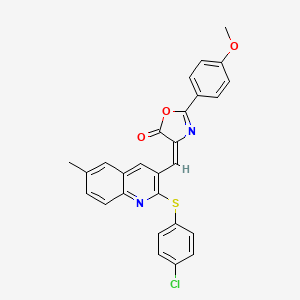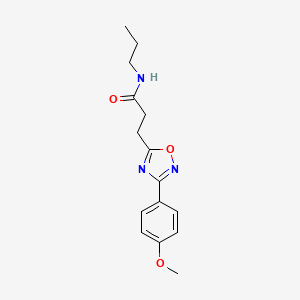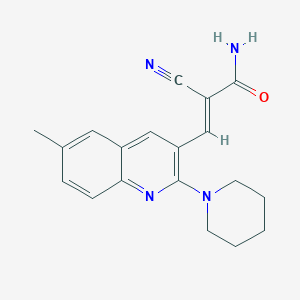
(E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide, also known as MQCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQCA is a potent inhibitor of the protein kinases, which are enzymes that play a critical role in signaling pathways involved in cell growth, differentiation, and survival.
作用機序
(E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating downstream targets, leading to inhibition of cell growth and survival pathways.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to have other biochemical and physiological effects. For example, (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to inhibit the growth of bacteria and parasites, suggesting potential applications in the field of infectious disease research. (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide in lab experiments is its potent and selective inhibition of protein kinases, making it a valuable tool for studying kinase signaling pathways. However, one limitation of using (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide. One area of interest is the development of more potent and selective analogs of (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide for use in cancer therapy. Another area of interest is the investigation of the potential anti-inflammatory effects of (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide in animal models of inflammatory diseases. Finally, the development of new methods for improving the solubility and bioavailability of (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide could enhance its potential as a therapeutic agent.
合成法
The synthesis of (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves the reaction of 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with malononitrile and acrylamide in the presence of a base catalyst. The resulting product is purified by column chromatography, and the structure is confirmed by spectroscopic methods.
科学的研究の応用
(E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. The protein kinases that (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide inhibits are often overexpressed or mutated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer.
特性
IUPAC Name |
(E)-2-cyano-3-(6-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-5-6-17-14(9-13)10-15(11-16(12-20)18(21)24)19(22-17)23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8H2,1H3,(H2,21,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUJOFXAQFYETI-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(6-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

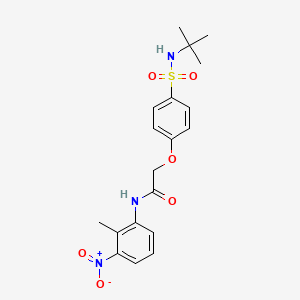
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)

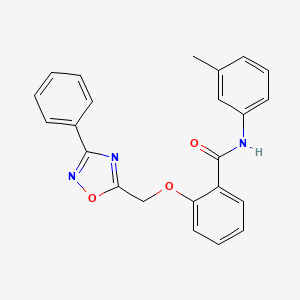
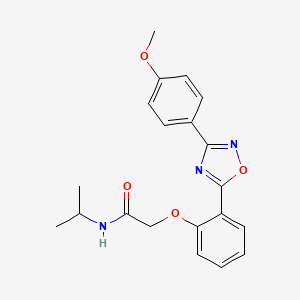
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)
